N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-22-14-9-5-2-6-11(14)16(21-22)17(23)18-10-15-19-12-7-3-4-8-13(12)20-15/h2-9H,10H2,1H3,(H,18,23)(H,19,20) |
InChI Key |
AALUIMJZRQMAQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydrazinobenzoic Acid
2-Hydrazinobenzoic acid undergoes cyclization in acidic conditions (HCl, reflux) to form indazole-3-carboxylic acid (ICA).
N-Methylation of ICA
ICA is methylated using dimethyl sulfate (DMS) or methyl iodide in a polar aprotic solvent (e.g., DMF) with a strong base (K₂CO₃):
Optimization Note : Excess methylating agent and prolonged reaction times (12–24 hours) improve yields to >80%.
Synthesis of 1H-1,3-Benzimidazol-2-ylmethanamine
Benzimidazole derivatives are typically synthesized from o-phenylenediamine and carboxylic acid derivatives (Source,):
Formation of Benzimidazole Core
o-Phenylenediamine reacts with glycolic acid under HCl catalysis to yield 2-hydroxymethylbenzimidazole:
Conversion to Amine
The hydroxyl group is converted to an amine via a Curtius rearrangement or Mitsunobu reaction:
Yield : 60–70% after purification by silica gel chromatography.
Amide Bond Formation
The final step couples the indazole carbonyl and benzimidazole amine groups. Two methods are prevalent:
Acyl Chloride Route
1-Methylindazole-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with benzimidazol-2-ylmethylamine:
Conditions :
-
Solvent: Dichloromethane (DCM) or THF.
-
Base: Triethylamine (TEA) to scavenge HCl.
-
Yield: 65–75%.
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents (e.g., EDCl, HATU) facilitate direct amidation without isolating the acyl chloride:
Optimization :
-
Stoichiometry: 1.2 equivalents of EDCl and HOBt.
-
Reaction time: 12–18 hours at room temperature.
-
Yield: 70–85%.
Alternative Routes via Multicomponent Reactions
Source describes a convergent synthesis of indazole-3-carboxamides using nitrile imines and isocyanides, adaptable to the target molecule:
Nitrile Imine Generation
2-Iodo-N-arylbenzohydrazonoyl chloride generates nitrile imines in situ via dehydrochlorination:
[3+2] Cycloaddition
Nitrile imine reacts with benzylisocyanide and 2-hydroxymethylbenzoic acid to form an α-aminocarbonyl hydrazone intermediate:
Buchwald-Hartwig Cyclization
Palladium-catalyzed intramolecular amination forms the indazole ring:
Conditions :
-
Solvent: 1,4-Dioxane at reflux.
-
Ligand: Tri-o-tolylphosphine.
-
Yield: Up to 98%.
Purification and Characterization
Chromatographic Purification
-
Normal-phase silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.
-
Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the target compound in >95% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, indazole-H), 7.75–7.20 (m, 8H, aromatic), 4.85 (s, 2H, CH₂), 4.10 (s, 3H, N-CH₃).
-
HRMS : m/z calculated for C₁₉H₁₆N₅O [M+H]⁺: 346.1295, found: 346.1298.
Challenges and Optimization Strategies
Regioselectivity in Indazole Methylation
Methylation at N1 over N2 is achieved using bulky bases (e.g., NaH) to deprotonate the indazole selectively.
Amine Stability
Benzimidazol-2-ylmethylamine is prone to oxidation; reactions are conducted under nitrogen with antioxidants (e.g., BHT).
Chemical Reactions Analysis
Reactivity: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at different positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid or an ester.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is C17H15N5O, with a molecular weight of 305.33 g/mol. Its structure includes a benzimidazole ring fused with an indazole moiety and modified by a carboxamide group, contributing to its diverse biological activities.
Biological Activities
Research indicates that compounds containing benzimidazole and indazole derivatives exhibit a range of pharmacological effects. Key areas of interest include:
1. Anticancer Activity:
- Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- A study highlighted the synthesis of novel benzimidazole derivatives that demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties:
- Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities. Compounds structurally related to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains .
- The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential bacterial enzymes.
3. Anti-inflammatory Effects:
- Some studies have indicated that benzimidazole derivatives can reduce inflammation effectively. For example, certain compounds have shown significant inhibition of COX enzymes, which play a critical role in the inflammatory response .
- The anti-inflammatory activity is often assessed through in vivo models where compounds are tested for their ability to reduce edema or pain compared to standard anti-inflammatory drugs.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited significant anticancer activity with IC50 values in the low micromolar range. These findings suggest that modifications to the benzimidazole core can enhance therapeutic efficacy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound analogs. The study reported effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This underscores the potential application of these compounds in treating infections caused by resistant strains .
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide and analogous compounds:
Key Insights from Structural Comparisons :
Heterocycle Diversity: The target compound’s indazole-carboxamide moiety distinguishes it from pyrazole (), isoxazole (), and dual-benzimidazole () derivatives. Indazole’s planar structure may enhance DNA intercalation or kinase binding compared to pyrazole’s flexibility .
Synthetic Methodology :
- All compounds employ carbodiimide-based coupling (EDCI/HOBt) in polar aprotic solvents (DMF), ensuring high yields (e.g., 86% for Compound 27 ). Purification via column chromatography (e.g., PE/EtOAc) is common .
The indazole moiety may confer selectivity toward kinases (e.g., JAK2/3) due to its resemblance to ATP-binding motifs.
Critical Analysis of Research Findings
- Structural Confirmation : X-ray crystallography (utilizing SHELX software ) is critical for resolving stereochemistry in benzimidazole derivatives, as seen in (2E)-hydrazinecarboxamide () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). The target compound would benefit from similar validation to confirm its (E/Z) configuration.
- For example, pyrazole-carboxamides () lack explicit mechanistic studies, highlighting a need for targeted assays (e.g., kinase inhibition or cytotoxicity screening).
Tables of Comparative Data
Table 1: NMR Spectral Signatures
Table 2: Thermal Properties
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound that combines benzimidazole and indazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N5O, with a molecular weight of 305.33 g/mol. The structural arrangement includes a benzimidazole ring fused with an indazole structure, modified by a carboxamide group. This unique structure suggests potential pharmacological properties due to the known activities of similar compounds.
Pharmacological Activities
Research into the biological activities of this compound reveals several promising areas:
Anticancer Activity
Compounds containing benzimidazole and indazole derivatives have shown significant anticancer properties. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, certain benzimidazole derivatives have demonstrated IC50 values in the micromolar range against human cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Benzimidazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Activity
Benzimidazole derivatives have also been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Some studies indicate that these compounds can suppress the activity of enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Antiviral Activity
Research has highlighted the antiviral properties of certain benzimidazole derivatives against viruses such as human cytomegalovirus (HCMV). These compounds inhibit viral RNA synthesis, showcasing their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural characteristics. The presence of specific functional groups can enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole moiety | Broad-spectrum antibacterial and anticancer activity |
| Indazole component | Enhances interaction with biological targets |
| Carboxamide group | Improves solubility and bioavailability |
The dual heterocyclic framework may provide synergistic effects not present in analogous compounds, making it a candidate for further exploration in drug design .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative effects. Compounds demonstrated significant activity against various cancer cell lines with promising SAR profiles .
- Antimicrobial Evaluation : Research on 2-methyl benzimidazole derivatives showed moderate to good antibacterial activity against common pathogens compared to standard antibiotics, indicating potential for development as new antimicrobial agents .
- Inflammation Models : In vitro studies evaluated the anti-inflammatory effects of benzimidazole derivatives, demonstrating their ability to inhibit key inflammatory mediators .
Q & A
Q. Critical Factors for Purity :
Q. Advanced Validation :
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Elemental Analysis : Deviations ≤0.4% confirm stoichiometry .
What computational strategies predict binding affinity with kinase targets?
Advanced Research Question
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., CDK1) .
- Key interactions: Hydrogen bonding with hinge region (benzimidazole NH) and hydrophobic packing (indazole methyl) .
MD Simulations :
Free Energy Calculations :
Case Study : Docking of the compound into CDK1 (PDB: 3QHW) showed a predicted Ki of 12 nM, aligning with enzymatic IC₅₀ data .
How to resolve contradictions between enzymatic and cellular bioactivity data?
Advanced Research Question
Example Contradiction : High enzymatic inhibition (IC₅₀ = 50 nM) but low cytotoxicity (IC₅₀ > 10 μM) in cell assays.
Q. Methodological Approaches :
Membrane Permeability :
Efflux Pump Liability :
- Test in MDCK-MDR1 cells to evaluate P-gp-mediated efflux .
Off-Target Profiling :
- Use kinome-wide screening (e.g., KinomeScan) to identify competing interactions .
Q. Data Reconciliation :
- A derivative with logP = 2.8 showed 10-fold lower cellular activity than enzymatic data, attributed to poor permeability .
What strategies improve regioselectivity in benzimidazole-indazole conjugation?
Advanced Research Question
Directing Group Utilization :
- Install a nitro group at the indazole 5-position to steer coupling to the 3-position .
Metal-Catalyzed Cross-Coupling :
Microwave-Assisted Synthesis :
- Reduces side reactions (e.g., 30% yield improvement at 120°C vs. reflux) .
Q. Regioselectivity Data :
| Method | Target Position | Byproduct (%) |
|---|---|---|
| Thermal (reflux) | 3-position | 22% (5-isomer) |
| Microwave (120°C, 30 min) | 3-position | 5% |
How to design analogs to overcome metabolic instability?
Advanced Research Question
Metabolite Identification :
- Incubate with liver microsomes; LC-MS/MS detects oxidative metabolites (e.g., benzimidazole N-oxidation) .
Bioisosteric Replacement :
- Replace labile methyl groups with CF₃ or cyclopropyl .
Prodrug Strategies :
Case Study : A CF₃ analog showed 3-fold higher plasma stability in rat PK studies compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
